molecular formula C16H15N5O2S B7463883 N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide

N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide

Cat. No.: B7463883
M. Wt: 341.4 g/mol
InChI Key: FGKQBZUFCZBQAK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide is a synthetic organic compound that combines a phenyl group with an acetyl substituent, a purine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Purine Derivative: Starting with a purine base, such as adenine, the compound undergoes thiolation to introduce a thiol group at the 6-position.

    Acetylation of the Phenyl Group: A phenyl derivative is acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Coupling Reaction: The thiolated purine and acetylated phenyl derivatives are then coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl and thiol groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetylphenyl and purine-thio moieties contribute to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-9(22)11-3-5-12(6-4-11)21-15(23)10(2)24-16-13-14(18-7-17-13)19-8-20-16/h3-8,10H,1-2H3,(H,21,23)(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKQBZUFCZBQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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